molecular formula C7H14O3 B8473667 Methyl 2-(hydroxymethyl)-2-methylbutanoate

Methyl 2-(hydroxymethyl)-2-methylbutanoate

Cat. No.: B8473667
M. Wt: 146.18 g/mol
InChI Key: DLGFEWSAAUSZIJ-UHFFFAOYSA-N
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Description

Methyl 2-(hydroxymethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H14O3 It is a derivative of butanoic acid and features a hydroxymethyl group and a methyl group attached to the second carbon of the butanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(hydroxymethyl)-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)-2-methylbutanoic acid.

    Reduction: 2-(Hydroxymethyl)-2-methylbutanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(hydroxymethyl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of metabolic pathways involving ester compounds.

    Industry: Used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of methyl 2-(hydroxymethyl)-2-methylbutanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with enzymes that catalyze ester hydrolysis or oxidation-reduction reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylbutanoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-(hydroxymethyl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.

    2-(Hydroxymethyl)-2-methylbutanoic acid: The free acid form, which can be converted to the ester through esterification.

Uniqueness

Methyl 2-(hydroxymethyl)-2-methylbutanoate is unique due to the presence of both a hydroxymethyl group and a methyl group on the butanoate chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-2-methylbutanoate

InChI

InChI=1S/C7H14O3/c1-4-7(2,5-8)6(9)10-3/h8H,4-5H2,1-3H3

InChI Key

DLGFEWSAAUSZIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CO)C(=O)OC

Origin of Product

United States

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